molecular formula C18H22N4O3 B2601631 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 953153-75-8

3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B2601631
CAS No.: 953153-75-8
M. Wt: 342.399
InChI Key: XWVZOWTUPLDGDH-UHFFFAOYSA-N
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Description

3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is an organic compound belonging to the class of pyridazines Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound features a piperazine ring substituted with a 3-methoxybenzoyl group and an ethoxy group at the 3 and 6 positions of the pyridazine ring, respectively

Scientific Research Applications

Chemistry

In chemistry, 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in structural biology.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and inhibiting it is a key drug target to increase acetylcholine levels . This suggests that the compound may have potential therapeutic applications in conditions such as Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, such as diethyl oxalate, and hydrazine hydrate, the pyridazine ring is formed through a cyclization reaction.

    Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution using ethyl iodide in the presence of a base like potassium carbonate.

    Piperazine Introduction: The piperazine ring is then attached to the pyridazine core through a nucleophilic aromatic substitution reaction, using 1-(3-methoxybenzoyl)piperazine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

    Substitution: The ethoxy and methoxy groups can be substituted under appropriate conditions, such as using strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Strong bases like sodium hydride or strong acids like hydrochloric acid.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine
  • 3-ethoxy-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazine
  • 3-ethoxy-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine

Uniqueness

Compared to similar compounds, 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17-8-7-16(19-20-17)21-9-11-22(12-10-21)18(23)14-5-4-6-15(13-14)24-2/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVZOWTUPLDGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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